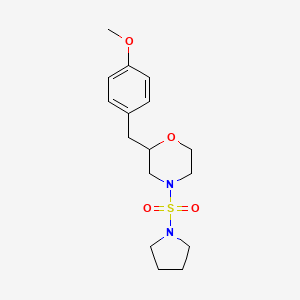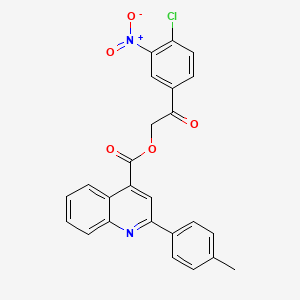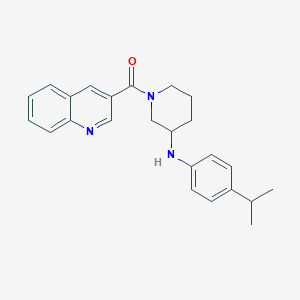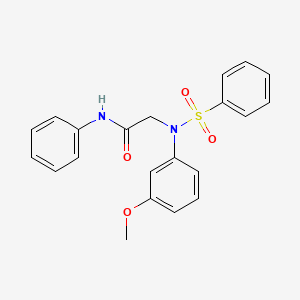![molecular formula C22H29ClN2O2 B5967225 1-[2-[[(2-Chlorophenyl)methylamino]methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol](/img/structure/B5967225.png)
1-[2-[[(2-Chlorophenyl)methylamino]methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-[[(2-Chlorophenyl)methylamino]methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes a piperidine ring, a phenoxy group, and a chlorophenyl moiety. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Métodos De Preparación
The synthesis of 1-[2-[[(2-Chlorophenyl)methylamino]methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The process begins with the reaction of 2-chlorobenzylamine with formaldehyde to form the 2-chlorophenylmethylamine intermediate.
Coupling with Phenoxy Group: The intermediate is then reacted with 2-(chloromethyl)phenol in the presence of a base to form the phenoxy derivative.
Introduction of the Piperidine Ring: The phenoxy derivative is further reacted with 1-(2-hydroxy-3-piperidinyl)propan-2-ol under basic conditions to introduce the piperidine ring, resulting in the final compound.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing the use of hazardous reagents and conditions.
Análisis De Reacciones Químicas
1-[2-[[(2-Chlorophenyl)methylamino]methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.
These reactions are typically carried out under controlled conditions to ensure the desired products are obtained with high selectivity and yield.
Aplicaciones Científicas De Investigación
1-[2-[[(2-Chlorophenyl)methylamino]methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors, making it valuable in drug discovery and development.
Medicine: Due to its potential therapeutic effects, the compound is investigated for its use in treating various medical conditions, such as neurological disorders and cardiovascular diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[2-[[(2-Chlorophenyl)methylamino]methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
1-[2-[[(2-Chlorophenyl)methylamino]methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol can be compared with other similar compounds, such as:
Ketamine: Both compounds contain a chlorophenyl group, but ketamine has a simpler structure and is primarily used as an anesthetic.
Phenoxybenzamine: This compound also contains a phenoxy group and is used as an alpha-adrenergic antagonist, highlighting the diverse applications of phenoxy derivatives.
Propranolol: A beta-blocker with a similar piperidine ring structure, used in the treatment of cardiovascular diseases.
The uniqueness of this compound lies in its combination of functional groups, which confer specific biological activities and make it a valuable compound in various fields of research.
Propiedades
IUPAC Name |
1-[2-[[(2-chlorophenyl)methylamino]methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN2O2/c23-21-10-4-2-8-18(21)14-24-15-19-9-3-5-11-22(19)27-17-20(26)16-25-12-6-1-7-13-25/h2-5,8-11,20,24,26H,1,6-7,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLOFUCYGIWIRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(COC2=CC=CC=C2CNCC3=CC=CC=C3Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-{1-[3-(5-methyl-2-furyl)butyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5967158.png)
![[3-(4-hydroxyphenyl)-1H-pyrazol-5-yl]-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)methanone](/img/structure/B5967164.png)
![2-(2-hydroxyethyl)-8-(pyridin-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B5967165.png)
![ethyl 4-(cyclopropylmethyl)-1-[3-(1H-indol-3-yl)-1-methylpropyl]-4-piperidinecarboxylate](/img/structure/B5967176.png)

![N-(4-isopropylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5967199.png)


![3-[(2-ethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B5967221.png)
![1-[9-[(3-Methylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-3-methylsulfanylpropan-1-one](/img/structure/B5967241.png)


![N-(4-methylphenyl)-2-[5-({[(2-methylphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5967256.png)
